molecular formula C12H19ClFN5 B12226757 N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12226757
M. Wt: 287.76 g/mol
InChI Key: VMEKSJFAESCRMR-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(15-17)8-14-12-10(2)9-18(16-12)7-5-13;/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,16);1H

InChI Key

VMEKSJFAESCRMR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=NN(C=C2C)CCF.Cl

Origin of Product

United States

Preparation Methods

Core Pyrazole Building Blocks

The synthesis begins with commercially available pyrazole derivatives. The 1-ethylpyrazol-3-ylmethyl group is typically derived from 1-ethyl-1H-pyrazol-3-amine, while the 4-methylpyrazol-3-amine component originates from 4-methyl-1H-pyrazol-3-amine. Fluorinated precursors, such as 2-fluoroethyl bromide or 2-fluoroethyl tosylate, are employed to introduce the fluoroethyl group. These starting materials are selected for their reactivity and compatibility with subsequent alkylation and substitution steps.

Solvents and Catalysts

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for initial alkylation steps due to their ability to dissolve both organic and inorganic reactants. Methanol and ethanol serve as secondary solvents for purification stages. Catalysts such as potassium carbonate or triethylamine facilitate deprotonation and nucleophilic substitution reactions, while acetic acid is occasionally used to modulate pH during intermediate isolation.

Stepwise Synthetic Procedures

Alkylation of the Pyrazole Core

The first critical step involves alkylating the 4-methylpyrazol-3-amine precursor with 2-fluoroethyl bromide under inert conditions. This reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide ion. Optimal conditions include:

  • Temperature : 60–70°C
  • Reaction Time : 12–16 hours
  • Molar Ratio : 1:1.2 (amine to alkylating agent)

Yield improvements to 78–82% are achieved by employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances the solubility of inorganic bases in organic solvents.

Coupling of Functionalized Pyrazole Moieties

The alkylated intermediate is coupled with 1-ethylpyrazol-3-ylmethyl chloride using a Buchwald-Hartwig amination protocol. Key parameters include:

  • Catalyst System : Palladium(II) acetate with Xantphos ligand
  • Base : Cesium carbonate
  • Solvent : Toluene at reflux (110°C)

This step achieves 65–70% yield, with purity >95% confirmed by HPLC. Side products, such as dimerized species, are minimized by maintaining strict stoichiometric control.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrochloric acid (1M) in ethanol. Crystallization is induced by cooling to 4°C, yielding a white crystalline solid with 85–90% recovery.

Reaction Optimization and Parameter Analysis

Temperature and Time Dependencies

A systematic study of the alkylation step reveals that temperatures below 60°C result in incomplete conversion (<50%), while exceeding 70°C promotes decomposition (Table 1).

Table 1: Alkylation Efficiency vs. Temperature

Temperature (°C) Conversion (%) Purity (%)
50 48 92
60 78 95
70 82 94
80 75 88

Data adapted from.

Solvent Impact on Yield

Ethanol-water mixtures (7:3 v/v) outperform pure ethanol in the final crystallization step, enhancing crystal homogeneity and reducing residual solvent content to <0.1%.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography using silica gel (60–120 mesh) and a gradient eluent of ethyl acetate/hexane (1:4 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water confirms purity ≥98%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 3.01–3.09 (m, 2H, NCH₂), 4.45–4.62 (m, 2H, FCH₂).
  • MS (ESI+) : m/z 269.77 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈ClN₅.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, the alkylation step achieves 80% conversion in 3 hours at 65°C under flow conditions, compared to 16 hours in batch reactors.

Waste Management

Fluoride-containing byproducts are neutralized with calcium hydroxide to form insoluble CaF₂, ensuring compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the prominent applications of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is its potential as an anticancer agent. Research has indicated that compounds with pyrazole derivatives exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that similar compounds can target specific oncogenic pathways, leading to apoptosis in cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis. It has been suggested that pyrazole derivatives can modulate the activity of kinases and phosphatases, which are crucial in cancer progression .

Case Study: In Vitro Studies
In vitro studies demonstrated that N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound was tested at different concentrations, revealing a dose-dependent response with IC50 values indicating potent activity against these cell lines .

Agricultural Applications

Fungicidal Properties
Beyond its medicinal applications, this compound also shows promise as a fungicide. Pyrazole derivatives have been recognized for their ability to inhibit fungal growth, making them suitable candidates for agricultural use .

Field Trials
Field trials have indicated that formulations containing N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride can effectively control fungal pathogens in crops such as wheat and corn. These trials reported a significant reduction in disease incidence compared to untreated controls .

Synthesis and Characterization

The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride involves multi-step organic reactions that typically include the formation of pyrazole rings followed by substitution reactions to introduce the ethyl and fluorinated groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Data Summary Table

Application Area Activity Study Reference
AnticancerInhibition of cell proliferation
Agricultural (Fungicide)Control of fungal pathogens
SynthesisMulti-step organic synthesis

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
  • CAS : 1856077-73-0
  • Molecular Formula : C₁₂H₁₉ClFN₅
  • Molecular Weight : 287.76 g/mol
  • SMILES : CCn1ccc(CNc2nn(CCF)cc2C)n1.Cl

This hydrochloride salt features a bis-pyrazole scaffold with a fluoroethyl group at position 1 of the second pyrazole ring and a methyl group at position 2. The ethyl-substituted pyrazole is linked via a methylene bridge to the amine group .

Comparison with Structural Analogues

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride

  • CAS : 1856033-56-1
  • Molecular Formula : C₁₂H₁₉ClFN₅ (identical to the parent compound)
  • SMILES : Cc1cc(CNc2nn(CCF)cc2C)n(C)n1.Cl

Key Differences :

  • Substitution Pattern : The pyrazole ring linked to the methylene group has methyl groups at positions 2 and 5, compared to the parent compound’s ethyl group at position 1.
  • The identical molecular weight suggests similar lipophilicity, but spatial arrangement differences could influence receptor interactions .

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride

  • CAS : 1856088-52-2
  • Molecular Formula : C₁₂H₁₉ClFN₅ (identical)
  • SMILES : CCn1c(C)cn(CNc2nn(CCF)cc2C)c1.Cl

Key Differences :

  • Positional Isomerism : The ethyl and methyl groups are on positions 1 and 3 of the first pyrazole, versus positions 1 and 4 in the parent compound.
  • Impact : Altered electronic distribution due to substituent positions may affect dipole moments or hydrogen-bonding capacity, influencing solubility or target engagement .

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride

  • Molecular Formula : C₆H₁₂Cl₂FN₃
  • Molecular Weight : 208.08 g/mol
  • SMILES : CC1=C(N)N(CCF)N1.Cl.Cl

Key Differences :

  • Simplified Structure : Lacks the ethylpyrazolylmethyl moiety, reducing molecular complexity.
  • Impact : The absence of the bis-pyrazole system likely diminishes receptor selectivity or potency, highlighting the importance of the extended scaffold in the parent compound .

3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl

  • Molecular Formula : C₁₁H₁₅Cl₂N₅O
  • Molecular Weight : 316.18 g/mol
  • SMILES : COCCNc1n(Cl)nn1-c2cccnc2.Cl

Key Differences :

  • Heterocyclic Core : Replaces one pyrazole with a pyridine ring and introduces a chlorine atom.

Structural and Functional Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Unique Features
Parent Compound (1856077-73-0) C₁₂H₁₉ClFN₅ 287.76 Ethyl (pyrazole-1), Fluoroethyl (pyrazole-1), Methyl (pyrazole-4) Bis-pyrazole scaffold, hydrochloride salt
2,5-Dimethyl analogue (1856033-56-1) C₁₂H₁₉ClFN₅ 287.76 2,5-Dimethyl (pyrazole-3) Increased steric hindrance
Positional isomer (1856088-52-2) C₁₂H₁₉ClFN₅ 287.76 Ethyl (pyrazole-1), Methyl (pyrazole-3) Altered electronic distribution
Simplified derivative C₆H₁₂Cl₂FN₃ 208.08 Fluoroethyl (pyrazole-1), Methyl (pyrazole-3) Dihydrochloride, minimal scaffold
Pyridine-containing analogue C₁₁H₁₅Cl₂N₅O 316.18 Pyridine-3-yl, Chlorine (pyrazole-3) Enhanced π-π interactions

Research Implications

  • Structural Flexibility: Minor changes in substituent positions (e.g., ethyl vs. methyl) significantly alter physicochemical properties, as seen in the parent compound and its 2,5-dimethyl analogue .
  • Role of Halogens: The fluoroethyl group in the parent compound may enhance metabolic stability compared to non-fluorinated analogues, a common strategy in drug design .
  • Scaffold Importance: Bis-pyrazole systems (parent compound) likely offer superior receptor engagement compared to mono-pyrazole derivatives, as suggested by the simplified derivative’s reduced complexity .

Biological Activity

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly as an inhibitor of specific kinases involved in various disease processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H16F2N4·HCl
  • Molecular Weight : 286.74 g/mol

The structure features a pyrazole ring system, which is known for its biological activity, particularly in oncology and neurology.

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride primarily acts as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor . LRRK2 is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of this kinase can potentially halt or reverse pathological processes associated with these conditions.

Key Mechanisms:

  • Inhibition of LRRK2 Activity : The compound binds to the LRRK2 protein, preventing its phosphorylation activity, which is crucial for its role in cellular signaling pathways.
  • Impact on Cell Proliferation : By inhibiting LRRK2, the compound may reduce cell proliferation rates in cancer cells, thereby exhibiting anti-cancer properties.

Biological Activity Data

Research indicates that this compound demonstrates significant biological activity across various assays:

Assay Type Result Reference
LRRK2 InhibitionIC50 = 25 nM
Cytotoxicity (Cancer)IC50 = 15 µM (A549 cells)
Neuroprotective EffectsSignificant reduction in apoptosis in neuronal cell lines

Case Studies and Research Findings

Several studies have focused on the efficacy of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride:

  • Study on Neurodegenerative Diseases :
    • A study demonstrated that this compound significantly reduced neuroinflammation and improved motor function in LRRK2-G2019S transgenic mice models of Parkinson's disease. The treatment led to decreased levels of pro-inflammatory cytokines and increased neuronal survival rates .
  • Cancer Research :
    • In vitro studies on A549 lung cancer cells showed that treatment with the compound resulted in G0/G1 phase cell cycle arrest and induced apoptosis via the intrinsic pathway. The study concluded that the compound could be a promising candidate for lung cancer therapy .
  • Pharmacokinetics :
    • Pharmacokinetic studies indicated that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. This suggests potential for oral administration in clinical settings .

Q & A

Q. What are the foundational synthetic routes for preparing this pyrazole-based hydrochloride salt?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves:

  • Step 1 : Reacting a pyrazole precursor (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) with a fluorinated alkylamine (e.g., 2-fluoroethylamine) in dimethyl sulfoxide (DMSO) .
  • Step 2 : Adding a catalyst system (e.g., copper(I) bromide and cesium carbonate) to facilitate coupling at 35°C for 48 hours .
  • Step 3 : Purification via gradient chromatography (e.g., ethyl acetate/hexane) and isolation of the hydrochloride salt by acidification .

Key Data :

ParameterValueSource
Typical Yield17–35%
Reaction Temperature35°C
Purification MethodColumn chromatography

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., δ 8.65–8.70 ppm for pyridinyl protons, δ 3.50–3.59 ppm for fluoroethyl groups) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ for core pyrazole structures) .
  • IR Spectroscopy : Detect functional groups (e.g., NH stretching at ~3298 cm⁻¹) .

Q. How should solubility and stability be managed during storage?

  • Solubility : Hydrochloride salts improve aqueous solubility; use polar aprotic solvents (DMSO, DMF) for dissolution .
  • Stability : Store at –20°C under inert gas to prevent hydrolysis of the fluoroethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yield synthetic steps?

  • Catalyst Screening : Replace Cu(I) with Pd-based catalysts for higher coupling efficiency .
  • Solvent Optimization : Test ionic liquids or microwave-assisted synthesis to reduce reaction time .
  • Temperature Gradients : Incremental heating (e.g., 35°C → 60°C) improves nucleophilic substitution kinetics .

Example Optimization :

ConditionYield ImprovementSource
Microwave (100°C)+20%
Pd(PPh₃)₄ catalyst+15%

Q. How to resolve contradictions in spectral data during structural analysis?

  • Case Study : Discrepancies in 1H NMR integration ratios may arise from tautomerism in pyrazole rings. Mitigate by:
  • Acquiring 2D NMR (COSY, HSQC) to confirm connectivity .
  • Comparing experimental data with computational predictions (DFT calculations) .
    • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates) .

Q. What strategies address stereochemical challenges in analogs of this compound?

  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Synthesis : Use enantiopure starting materials (e.g., (S)-1-(3-bromo-4-cyclopropylphenyl)ethan-1-amine) to control stereochemistry .

Stereochemical Data :

Compound[α]D²⁵ (c=1, MeOH)Source
(R)-Isomer+15.3°
(S)-Isomer-14.8°

Q. How to design SAR studies for pyrazole derivatives targeting biological activity?

  • Substituent Variation : Modify the fluoroethyl group (e.g., replace with chloroethyl or cyclopropyl) to assess impact on receptor binding .
  • Biological Assays : Use in vitro kinase inhibition assays to correlate structural changes (e.g., methyl vs. trifluoromethyl) with IC₅₀ values .

SAR Example :

SubstituentIC₅₀ (nM)Source
2-Fluoroethyl12.3
2-Chloroethyl28.7
Cyclopropyl45.2

Notes for Methodological Rigor

  • Data Validation : Cross-check spectral data with literature values for analogous pyrazoles (e.g., δ 2.18 ppm for methyl groups in 3-methylpyrazoles ).
  • Controlled Experiments : Include negative controls (e.g., reactions without catalysts) to confirm mechanistic pathways .
  • Ethical Reporting : Disclose solvent waste protocols (e.g., DMSO recycling) to align with green chemistry principles .

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